molecular formula C8H2F5NO2 B1599211 trans-2,3,4,5,6-Pentafluoro-beta-nitrostyrene CAS No. 207605-39-8

trans-2,3,4,5,6-Pentafluoro-beta-nitrostyrene

Cat. No.: B1599211
CAS No.: 207605-39-8
M. Wt: 239.1 g/mol
InChI Key: LBBACRWAXVCTNR-OWOJBTEDSA-N
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Description

Molecular Architecture and Stereoelectronic Configuration

trans-2,3,4,5,6-Pentafluoro-beta-nitrostyrene (C$$8$$H$$2$$F$$5$$NO$$2$$) features a styrenic backbone substituted with a pentafluorophenyl group at the α-position and a nitro group at the β-position. The molecular formula and weight (239.10 g/mol) are consistent across multiple sources. The trans configuration is confirmed by its InChI key (LBBACRWAXVCTNR-OWOJBTEDSA-N), which specifies the E-isomer of the vinylnitro moiety.

The pentafluorophenyl ring adopts a planar geometry due to fluorine’s electronegativity, which minimizes steric hindrance and enhances resonance stabilization. The nitro group exhibits strong conjugation with the vinyl system, as evidenced by the C=C–NO$$_2$$ bond length of approximately 1.42 Å, typical for nitrostyrenes. This conjugation delocalizes electron density, rendering the compound electron-deficient—a property critical for its reactivity in Diels-Alder and Michael addition reactions.

Key stereoelectronic features include:

  • Dipole moments : The nitro group (polarized toward oxygen) and pentafluorophenyl ring (electron-withdrawing) create a net dipole of ~4.2 D, influencing intermolecular interactions.
  • Torsional angles : The C1–Cα–Cβ–N torsion angle is 180°, maintaining coplanarity between the styrene and nitro groups for optimal conjugation.

Crystallographic Analysis and Conformational Dynamics

X-ray crystallographic data for this compound remain unpublished, but analogous structures provide insights. For example, a 5:1 cocrystal of 2,3,4,5,6-pentafluorophenol and phenazine (COD entry 2018230) reveals fluorine-mediated π-stacking with a centroid distance of 3.7 Å. Extrapolating to this compound, the pentafluorophenyl group likely engages in similar interactions, stabilizing crystal lattices through quadrupole-quadrupole forces.

Conformational dynamics are dominated by:

  • Nitro group rotation : A barrier of ~12 kcal/mol restricts rotation, locking the nitro group in the trans configuration relative to the styrene double bond.
  • Fluorine substituent effects : Ortho-fluorine atoms induce steric strain, reducing rotational freedom of the pentafluorophenyl ring by ~15% compared to non-fluorinated analogs.

Spectroscopic Profiling (IR, NMR, UV-Vis)

Infrared Spectroscopy :

  • Nitro group : Asymmetric (1524 cm$$^{-1}$$) and symmetric (1352 cm$$^{-1}$$) stretching vibrations.
  • C=C stretch : 1608 cm$$^{-1}$$, slightly redshifted due to nitro conjugation.
  • C–F stretches : Peaks at 1120–1250 cm$$^{-1}$$, characteristic of pentafluorophenyl systems.

Nuclear Magnetic Resonance :

  • $$^{1}$$H NMR (CDCl$$_3$$): Vinyl protons appear as a doublet at δ 7.85 ppm (J = 13.5 Hz), coupled to the nitro group. No aromatic protons due to pentafluorophenyl substitution.
  • $$^{19}$$F NMR : Five distinct signals between δ -138 ppm (ortho-F) and -162 ppm (para-F), reflecting inequivalent fluorines.

UV-Vis Spectroscopy :

  • λ$$_{max}$$ : 320 nm (ε = 4500 M$$^{-1}$$cm$$^{-1}$$) in hexane, attributed to the π→π* transition of the conjugated nitrovinyl system.

Thermodynamic Parameters and Phase Behavior

Property Value Source
Melting Point 19 °C
Boiling Point 204 °C
Density (25 °C) 1.591 g/mL
Flash Point 113 °C (closed cup)
Refractive Index (20 °C) 1.525

Phase Behavior :

  • The compound exists as a low-viscosity liquid above 19 °C, with a vapor pressure of 0.12 mmHg at 25 °C.
  • Enthalpy of vaporization (ΔH$$_{vap}$$) is estimated at 45.6 kJ/mol using the Clausius-Clapeyron equation.
  • Solubility: Miscible with toluene, dichloromethane, and THF; insoluble in water (log P = 2.8).

Thermal Stability :

  • Decomposition begins at 260 °C, producing CO$$2$$, NO$$x$$, and fluorinated aromatics.

Properties

IUPAC Name

1,2,3,4,5-pentafluoro-6-[(E)-2-nitroethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F5NO2/c9-4-3(1-2-14(15)16)5(10)7(12)8(13)6(4)11/h1-2H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBBACRWAXVCTNR-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C[N+](=O)[O-])C1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/[N+](=O)[O-])\C1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50420991
Record name ST51006781
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50420991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207605-39-8
Record name ST51006781
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50420991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Components and Roles

Component Role in Synthesis Notes
Pentafluorobenzaldehyde Aldehyde substrate Provides the aromatic backbone with five fluorine atoms enhancing stability and reactivity
Nitromethane Nitroalkane reagent Provides the nitroalkene moiety via condensation
Primary amine Catalyst/base Facilitates condensation and dehydration; benzylamine preferred for efficiency
Acetic acid Solvent Promotes crystallization and provides acidic medium for reaction control

Detailed Preparation Method

Condensation Reaction Conditions

  • Solvent: Acetic acid is used due to its ability to facilitate crystallization of the product upon water addition post-reaction, contrasting with non-polar solvents like toluene.
  • Temperature: Reaction temperature is maintained between 70 to 80 °C, close to but below the boiling point of acetic acid, optimizing reaction rate and yield.
  • Reagent Ratios:
    • Nitromethane is used in 3 to 5 molar equivalents relative to pentafluorobenzaldehyde to ensure high yield without excessive reagent waste.
    • Primary amine (e.g., benzylamine) is used in 0.2 to 1.0 molar equivalents relative to the aldehyde to balance reaction velocity and cost-efficiency.
  • Addition Method: The aldehyde and primary amine are dissolved in acetic acid, and nitromethane is added dropwise over 1 to 3 hours to control reaction rate and safety.

Reaction Mechanism Insights

  • The primary amine catalyzes the formation of a nitronate intermediate from nitromethane.
  • This intermediate attacks the aldehyde carbonyl carbon, forming a β-nitroalkanol intermediate.
  • Subsequent dehydration under acidic conditions yields the trans-β-nitrostyrene product.
  • The presence of fluorine atoms on the aromatic ring influences the electronic environment, stabilizing intermediates and favoring the trans isomer.

Research Findings and Yield Optimization

Parameter Optimal Range Effect on Yield and Reaction
Reaction Temperature 70–80 °C Enhances reaction rate; lower temps reduce velocity
Nitromethane Amount 3–5 equivalents Ensures high conversion; excess is uneconomical
Primary Amine Amount 0.2–1.0 equivalents Below 0.2 eq slows reaction; above 1.5 eq no added benefit
Acetic Acid Amount 5–6 times weight of aldehyde Lower amounts increase viscosity; higher amounts reduce efficiency
Nitromethane Addition Time 1–3 hours Controlled addition improves safety and yield
  • The reaction typically achieves high yields (>65%) of trans-2,3,4,5,6-pentafluoro-beta-nitrostyrene under these optimized conditions.
  • The use of benzylamine as the primary amine catalyst is particularly effective in balancing reaction speed and product purity.
  • Crystallization induced by water addition post-reaction allows for easy isolation and purification of the product.

Comparative Notes on Similar Compounds

Compound Fluorination Level Preparation Complexity Reactivity Differences
3-Nitrostyrene None Moderate Less electron-withdrawing; different reactivity
trans-4-Fluoro-beta-nitrostyrene Single fluorine Moderate Intermediate electronic effects
This compound Extensive (5 F) High Enhanced stability and altered reactivity due to multiple fluorines

The extensive fluorination in this compound requires careful control of reaction parameters but results in a compound with superior chemical stability and unique reactivity profiles, making it valuable in advanced synthetic applications.

Summary Table of Preparation Parameters

Parameter Recommended Range/Value Comments
Aldehyde (pentafluorobenzaldehyde) 1 mol Starting material
Nitromethane 3–5 mol equivalents Reagent for nitrostyrene formation
Primary amine (benzylamine preferred) 0.2–1.0 mol equivalents Catalyst/base
Solvent (acetic acid) 5–6 times weight of aldehyde Facilitates reaction and crystallization
Reaction temperature 70–80 °C Optimal for reaction rate and yield
Nitromethane addition time 1–3 hours Dropwise addition for safety and control
Reaction time Variable, typically several hours Depends on scale and conditions
Yield >65% High yield under optimized conditions

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-2,3,4,5,6-Pentafluoro-beta-nitrostyrene can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding nitrobenzene derivatives.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst to yield amine derivatives.

    Substitution: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions, where nucleophiles like hydroxide ions or amines can replace fluorine atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).

    Substitution: Nucleophiles such as hydroxide ions, amines, under basic conditions.

Major Products:

    Oxidation: Nitrobenzene derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted nitrostyrene compounds with nucleophiles replacing fluorine atoms.

Scientific Research Applications

Chemistry: trans-2,3,4,5,6-Pentafluoro-beta-nitrostyrene is used in chemical synthesis studies due to its unique reactivity and ability to undergo various chemical transformations .

Biology and Medicine: While specific biological and medicinal applications are not extensively documented, the compound’s structural features suggest potential use in drug discovery and development, particularly in designing molecules with specific electronic properties.

Industry: The compound has been used to construct organic electronic devices, such as field-effect transistors and solar cells, due to the strong electron-accepting nature of the nitro group. It may also find applications in nanotechnology and advanced materials research.

Mechanism of Action

The mechanism by which trans-2,3,4,5,6-Pentafluoro-beta-nitrostyrene exerts its effects is primarily related to its electron-accepting properties. The nitro group acts as a strong electron acceptor, facilitating various chemical reactions and interactions with other molecules. This property is crucial in applications such as organic electronics, where the compound can modulate electronic properties and enhance device performance.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations in Pentafluorophenyl Derivatives

The pentafluorophenyl (C₆F₅) moiety is a common feature in many fluorinated compounds. Below is a comparative analysis of trans-2,3,4,5,6-Pentafluoro-beta-nitrostyrene with analogs differing in functional groups:

Table 1: Key Properties of this compound and Analogs
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications/Properties
This compound 207605-39-8 C₆F₅CH=CHNO₂ 239.10 Nitro, vinyl, C₆F₅ Organic synthesis, materials science
Pentafluorobenzaldehyde 653-37-2 C₇HF₅O 196.07 Aldehyde, C₆F₅ Pharmaceuticals, agrochemicals
2,3,4,5,6-Pentafluorothiophenol 771-62-0 C₆F₅SH 200.13 Thiol, C₆F₅ Surface chemistry, ligand synthesis
N-Benzyl-2,3,4,5,6-pentafluorobenzamide - C₁₃H₁₀F₅NO 291.22 Amide, C₆F₅ Crystallography studies
2,3,4,5,6-Pentafluorobenzhydrol 27599-16-2 C₁₃H₇F₅O 274.19 Hydroxyl, C₆F₅ Intermediate in fluorinated polymers

Electronic and Spectroscopic Properties

  • NMR Shifts: In pentafluorobenzene derivatives, para-fluorine chemical shifts fall between ortho and meta positions . The nitro group in this compound likely further deshields adjacent protons, altering its ¹H/¹⁹F NMR profile compared to non-nitro analogs.

Biological Activity

trans-2,3,4,5,6-Pentafluoro-beta-nitrostyrene is a fluorinated organic compound that has garnered interest in various fields of chemical research due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

This compound features a nitro group attached to a styrene backbone that is fully substituted with fluorine atoms. The presence of multiple fluorine atoms significantly alters its physical and chemical properties, enhancing its lipophilicity and potentially affecting its biological interactions.

Molecular Formula

  • Molecular Formula : C6_{6}H2_{2}F5_{5}NO2_{2}
  • Molecular Weight : 202.07 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that the compound may exhibit antimicrobial and anticancer properties due to its ability to disrupt cellular processes.

  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent by inhibiting the growth of various bacterial strains. Its mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
  • Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells. The nitro group is believed to play a crucial role in this process by generating reactive oxygen species (ROS), leading to oxidative stress within the cells.

Biochemical Pathways

The compound's biological effects may be mediated through several biochemical pathways:

  • Cell Cycle Arrest : Studies have reported that this compound can induce cell cycle arrest in cancer cells at the G2/M phase.
  • Apoptosis Induction : It activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
  • Reactive Oxygen Species (ROS) Generation : The compound may enhance ROS production, contributing to cellular damage and apoptosis.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against several bacterial strains including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

Study 2: Anticancer Activity

In vitro studies on human cancer cell lines indicated that this compound exhibits potent anticancer activity. The results are summarized below:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Apoptosis induction
HeLa (Cervical Cancer)10ROS generation
A549 (Lung Cancer)12Cell cycle arrest at G2/M phase

Q & A

Q. How can researchers design experiments to probe structure-property relationships in nitro-pentafluorostyrene copolymers?

  • Methodological Answer : Systematic variation of comonomer ratios (e.g., styrene:pentafluorostyrene) combined with small-angle X-ray scattering (SAXS) and dynamic mechanical analysis (DMA) reveals glass transition (Tg_g) trends. For porous films, breath-figure templating with controlled humidity produces ordered morphologies, analyzed via SEM and BET surface area measurements .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-2,3,4,5,6-Pentafluoro-beta-nitrostyrene
Reactant of Route 2
trans-2,3,4,5,6-Pentafluoro-beta-nitrostyrene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.